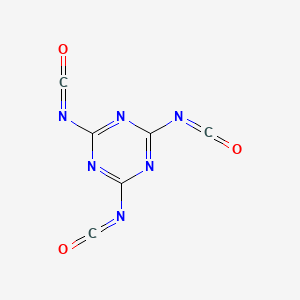
2,4,6-Triisocyanato-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triisocyanato-1,3,5-triazine is a chemical compound with the molecular formula C6H3N6O3. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisocyanato-1,3,5-triazine typically involves the reaction of cyanuric chloride with isocyanates. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with isocyanates under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triisocyanato-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form urea, urethane, and thiourea derivatives.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React to form urethane derivatives.
Thiols: React to form thiourea derivatives.
Major Products Formed:
Urea Derivatives: Formed from reactions with amines.
Urethane Derivatives: Formed from reactions with alcohols.
Thiourea Derivatives: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triisocyanato-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2,4,6-Triisocyanato-1,3,5-triazine involves its reactivity with nucleophiles. The isocyanate groups readily react with compounds containing active hydrogen atoms, leading to the formation of stable derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triamino-1,3,5-triazine (Melamine): Known for its use in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used as a precursor for the synthesis of carbon nitrides.
2,4,6-Triallyloxy-1,3,5-triazine: Employed in the production of cross-linked polymers .
Uniqueness: 2,4,6-Triisocyanato-1,3,5-triazine is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
120718-04-9 |
|---|---|
Molekularformel |
C6N6O3 |
Molekulargewicht |
204.10 g/mol |
IUPAC-Name |
2,4,6-triisocyanato-1,3,5-triazine |
InChI |
InChI=1S/C6N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15 |
InChI-Schlüssel |
RCWAXOBJPCOVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC1=NC(=NC(=N1)N=C=O)N=C=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)






![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)




![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
